N-(1-propanoylpiperidin-4-yl)benzamide
Description
N-(1-Propanoylpiperidin-4-yl)benzamide is a synthetic benzamide derivative characterized by a piperidine ring substituted with a propanoyl group at the 1-position and a benzamide moiety at the 4-position. This structure combines lipophilic (propanoyl) and aromatic (benzamide) features, which may influence its pharmacokinetic properties and biological activity.
Properties
CAS No. |
577778-28-0 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 |
IUPAC Name |
N-(1-propanoylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)17-10-8-13(9-11-17)16-15(19)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) |
InChI Key |
ZMRODIVQMDMKSO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
- N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (Benzoylbenzylfentanyl) () Structure: Features a benzyl group (aromatic) at the piperidine 1-position and a phenylbenzamide group at the 4-position. In contrast, the propanoyl group in the target compound is aliphatic, possibly improving metabolic stability and reducing nonspecific interactions. Activity: Benzyl-substituted analogs are often explored for CNS activity (e.g., fentanyl derivatives), whereas propanoyl substitution may redirect activity toward non-opioid targets like histone acetyltransferases (HATs) .
- N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide () Structure: Contains a benzoyl group (aromatic carbonyl) at the piperidine 1-position.
Benzamide Moieties with Functional Group Variations
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
- Structure : Substituted with a chloro-fluorophenyl group and an imidazole ring.
- Key Differences : Halogenation (Cl, F) enhances antimicrobial and anticancer activity by increasing electrophilicity. The target compound lacks halogens, suggesting divergent biological targets, possibly with reduced cytotoxicity .
- N-{[(4-hydroxyphenyl) amino] carbonothioyl} benzamide () Structure: Includes a thiourea linker and phenolic hydroxyl group. Key Differences: The thiourea moiety and hydroxyl group contribute to antioxidant activity via radical scavenging. The target compound’s simpler benzamide structure may prioritize enzyme inhibition over antioxidant effects .
HAT Inhibition and Activation ()
- CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) and CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) activate p300 HAT activity, whereas anacardic acid derivatives inhibit it.
Antimicrobial and Anticancer Activity ()
- N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () shows potent antimicrobial activity due to chlorophenyl and azetidinone groups.
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () exhibits anticancer activity via imidazole-mediated kinase inhibition.
- Target Compound: Lacking halogens or heterocycles, its activity may rely on piperidine-propanoyl interactions with intracellular targets like proteases or transporters.
Reaction Optimization ()
- Synthetic Methods : Ultrasonic irradiation reduces reaction time (e.g., 45–90 minutes) compared to conventional reflux (6–8 hours) for similar benzamide derivatives.
- Implications : If applied to the target compound, green chemistry methods could enhance yield and purity .
Lipophilicity and Solubility
- Propanoyl vs. Benzyl/Benzoyl: The propanoyl group (logP ~1.5) offers moderate lipophilicity, balancing cell permeability and aqueous solubility better than highly lipophilic pentadecyl chains (logP >8) in CTPB .
Data Tables
Table 1: Structural and Activity Comparison
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